3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-(m-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound comprising a triazole ring fused to a thiadiazole scaffold, with a meta-methylphenyl (m-tolyl) substituent at position 3 and an amine group at position 4. Its molecular formula is C₁₀H₉N₅S, and its core structure (without the m-tolyl group) has been characterized by a molecular ion peak at m/z 326 in mass spectrometry . The compound belongs to a class of triazolothiadiazoles, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-3-2-4-7(5-6)8-12-13-10-15(8)14-9(11)16-10/h2-5H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJXGLLAHDWHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be achieved through several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole ring . Another approach involves the reaction of 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives with appropriate reagents . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazolothiadiazole scaffold.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Research published in the Journal of Agricultural and Food Chemistry indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Antitumor Properties
The compound has also been investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. These findings are crucial for developing new cancer therapies that target specific pathways involved in tumor growth .
Agricultural Applications
Pesticidal Activity
The compound demonstrates promising insecticidal and fungicidal properties. Its application in agricultural practices could provide an effective means to combat pests and diseases affecting crops. The structure-activity relationship (SAR) studies indicate that modifications to the triazole-thiadiazole framework can enhance efficacy against specific agricultural pests while reducing toxicity to non-target organisms .
Herbicidal Effects
In addition to its insecticidal properties, there is evidence suggesting that this compound may possess herbicidal activity. It can potentially inhibit the growth of certain weed species, making it useful in integrated pest management strategies that seek to minimize chemical use while maximizing crop yield .
Materials Science
Polymeric Composites
Research has explored the incorporation of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine into polymer matrices to enhance their mechanical and thermal properties. The addition of this compound can improve the durability and resistance of materials used in various applications such as coatings and structural components.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Agricultural and Food Chemistry | Antimicrobial | Significant antibacterial activity against Gram-positive and Gram-negative bacteria; effective against fungal pathogens. |
| European Journal of Medicinal Chemistry | Antitumor | Induces apoptosis in cancer cell lines; potential for development into therapeutic agents. |
| Pesticide Biochemistry and Physiology | Pesticidal | Effective against common agricultural pests; lower toxicity to beneficial insects compared to traditional pesticides. |
Mechanism of Action
The mechanism of action of 3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to modulate the activity of enzymes and proteins involved in various biological processes . For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions . Similarly, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Triazolothiadiazole derivatives exhibit structure-dependent variations in physical properties, pharmacological activities, and synthetic pathways. Below is a detailed comparison of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine with structurally analogous compounds:
Structural and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) enhance biological activity but reduce thermal stability (lower melting points) .
- The amine group at position 6 is critical for hydrogen bonding, influencing target binding .
Pharmacological Activities
Comparison with 3-(m-Tolyl) Derivative :
While 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine lacks reported biological data, its structural analogs suggest:
- Lower COX-1/2 affinity compared to halogenated derivatives (e.g., 3-bromophenyl) .
Biological Activity
3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound recognized for its diverse pharmacological activities. This compound belongs to the class of triazolothiadiazoles, which are extensively studied in medicinal chemistry for their potential applications in treating various diseases. Its structure features a triazole ring fused with a thiadiazole ring and an m-tolyl group attached to the triazole ring, which contributes to its biological activity.
Anticancer Properties
Research has indicated that 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibits significant anticancer properties. A study focusing on a series of compounds based on the triazolo-thiadiazole scaffold demonstrated that certain derivatives showed potent activity against Bcl-2-expressing human cancer cell lines. For instance, compounds derived from this scaffold were identified as selective and potent inhibitors of Bcl-2 with IC50 values significantly lower than those of established drugs like gossypol .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Derivatives of 1,3,4-thiadiazole have been extensively studied for their broad-spectrum activity against various pathogens. Notably, studies have shown that compounds containing the thiadiazole moiety demonstrate higher antimicrobial activity compared to standard drugs. The presence of halogen substituents on aromatic rings has been linked to increased antibacterial efficacy against Gram-positive bacteria and enhanced antifungal properties .
The biological activity of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form hydrogen bonds with target receptors and modulate the activity of enzymes and proteins involved in critical biological processes. This mechanism is crucial for its anticancer and antimicrobial effects.
Comparative Analysis
To better understand the biological activity of 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine in relation to similar compounds, a comparison can be made with other triazolo-thiadiazole derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 5k | Bcl-2 inhibitor | 0.37 | Bcl-2 |
| Gossypol | Bcl-2 inhibitor | 0.73 | Bcl-2 |
| 5b | Antimicrobial | - | Various |
| 5e | Antimicrobial | - | Various |
This table illustrates the potency of different derivatives in inhibiting Bcl-2 and their respective biological activities.
Case Study 1: Bcl-2 Inhibition
In a study evaluating the anticancer potential of various triazolo-thiadiazole derivatives including 3-(m-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, it was found that compounds such as 5k exhibited potent inhibition against Bcl-2-expressing cancer cell lines. The study highlighted that structural modifications significantly influenced biological activity and binding affinity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains. The presence of oxygenated substituents was particularly noted for improving antifungal efficacy while halogens contributed positively to antibacterial action.
Q & A
Q. Critical Parameters :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reactivity.
- Catalysts : HgO or iodine improves cyclization efficiency but requires careful stoichiometric control to avoid side products .
How can contradictory bioactivity data for triazolo-thiadiazole derivatives be resolved?
Advanced Data Analysis
Contradictions often arise from structural variations or assay conditions. For example:
- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., nitro) on the aryl ring show enhanced antifungal activity (IC₅₀ ~10 μM against 14-α-demethylase), while electron-donating groups (e.g., methoxy) reduce potency .
- Assay Variability : Standardize enzyme inhibition assays (e.g., using PDB 3LD6 for molecular docking) to compare results across studies .
Q. Resolution Strategy :
- Perform dose-response curves and kinetic studies to validate target specificity.
- Use orthogonal assays (e.g., MIC testing for antimicrobial activity) to confirm biological relevance .
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic Characterization Protocol
¹H/¹³C NMR : Confirm regiochemistry of the triazole and thiadiazole rings. Key signals:
- NH₂ protons: δ 6.2–6.8 ppm (broad singlet).
- Aromatic protons (m-tolyl): δ 7.1–7.5 ppm (multiplet) .
IR Spectroscopy : Identify NH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
HPLC-PDA : Ensure >95% purity using C18 columns (acetonitrile/water gradient) .
Q. Advanced Validation :
- Single-Crystal XRD : Resolve tautomerism (e.g., thione vs. thiol forms) and confirm bond lengths (e.g., N–S bond ~1.65 Å) .
How do structural modifications influence the pharmacological profile of this compound?
Q. Advanced Structure-Activity Relationship (SAR)
Q. Experimental Design :
- Use molecular dynamics simulations to predict binding affinity with biological targets (e.g., lanosterol demethylase).
- Synthesize analogs via parallel combinatorial chemistry (e.g., 24 derivatives in one study) to map SAR efficiently .
What are the challenges in optimizing reaction yields for triazolo-thiadiazole cyclization?
Q. Advanced Synthetic Challenges
- Side Reactions : Competing thiadiazine formation occurs if dehydrating agents (e.g., HgO) are underused .
- Yield Optimization :
- Temperature : Cyclize at 80–100°C in toluene to maximize ring closure (yield: 65–80%) .
- Catalyst Screening : Compare HgO (75% yield) vs. H₂SO₄ (50% yield) for eco-friendly alternatives .
Q. Troubleshooting :
- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate pure product .
How to evaluate the compound's potential as an antimicrobial agent?
Q. Methodological Framework
In Vitro Testing :
- Antifungal : Broth microdilution against Candida albicans (MIC range: 8–64 μg/mL) .
- Antibacterial : Disk diffusion assay for Gram-positive pathogens (e.g., S. aureus inhibition zone: 12–18 mm) .
Mechanistic Studies :
- Ergosterol Biosynthesis Inhibition : Quantify ergosterol levels via GC-MS after treatment .
- ROS Generation : Measure intracellular ROS using DCFH-DA fluorescence .
What computational tools are recommended for predicting biological activity?
Q. Advanced Computational Guidance
Q. Validation :
- Compare predicted vs. experimental IC₅₀ values (R² >0.7 indicates robust models) .
How to address solubility issues in pharmacological assays?
Q. Methodological Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
